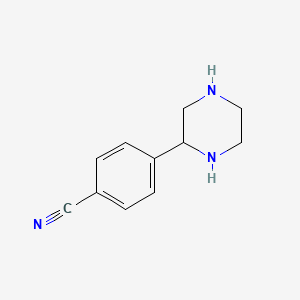
4-(Piperazin-2-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(Piperazin-2-YL)benzonitrile” is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 . It is also known by its IUPAC name “4-(1-piperazinyl)benzonitrile” and has an InChI code of 1S/C11H13N3/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14/h1-4,13H,5-8H2 .
Synthesis Analysis
The synthesis of “4-(Piperazin-2-YL)benzonitrile” and its derivatives has been explored in various studies . For instance, one study described the synthesis of a chloroacetamide derivative of norfloxacin (compound 2) by treating it with chloroacetyl chloride in tetrahydrofuran (THF) alkalized with triethylamine (TEA) .Molecular Structure Analysis
The molecular structure of “4-(Piperazin-2-YL)benzonitrile” consists of a six-membered ring containing two nitrogen atoms in opposite positions . It contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 2 secondary amine(s) (aliphatic), and 1 nitrile(s) (aromatic) .Chemical Reactions Analysis
The chemical reactions involving “4-(Piperazin-2-YL)benzonitrile” have been studied in the context of its potential as an antimicrobial agent . The compound has been shown to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect .It is stored at room temperature and shipped at the same temperature .
Safety And Hazards
The safety information for “4-(Piperazin-2-YL)benzonitrile” indicates that it is associated with some hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed or in contact with skin .
Future Directions
properties
CAS RN |
65709-35-5 |
|---|---|
Product Name |
4-(Piperazin-2-YL)benzonitrile |
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-piperazin-2-ylbenzonitrile |
InChI |
InChI=1S/C11H13N3/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-4,11,13-14H,5-6,8H2 |
InChI Key |
XIBWDDFMRMJKHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



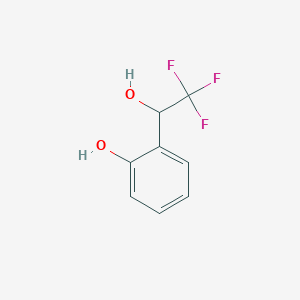
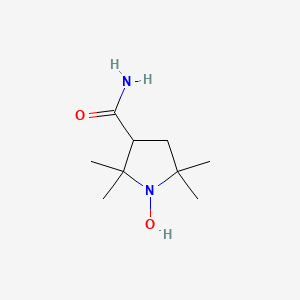
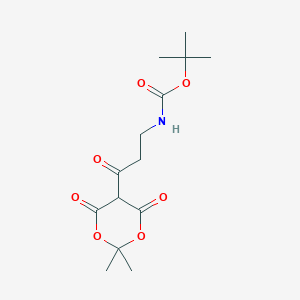
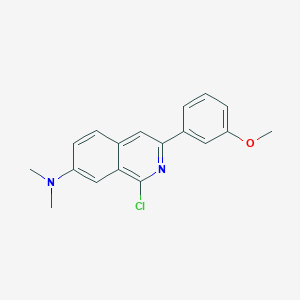
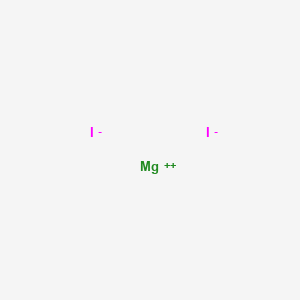
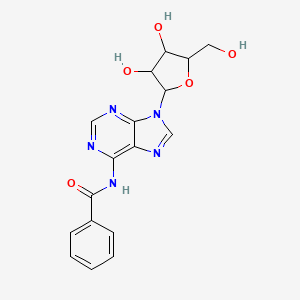
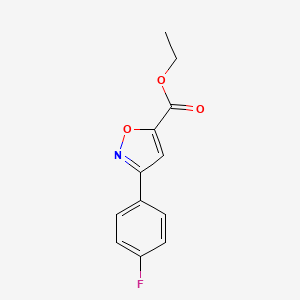
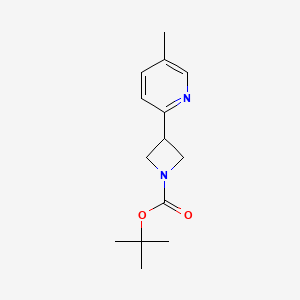
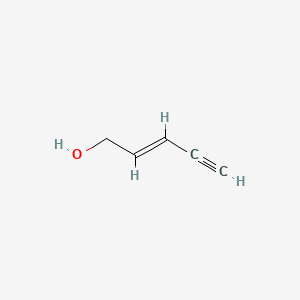
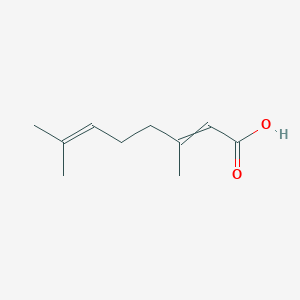
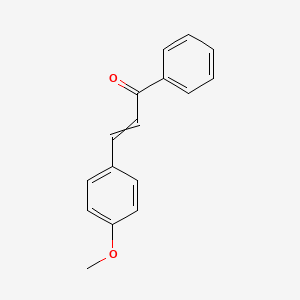
![2-Chlorothiazolo[4,5-b]pyridine hydrochloride](/img/structure/B8816355.png)
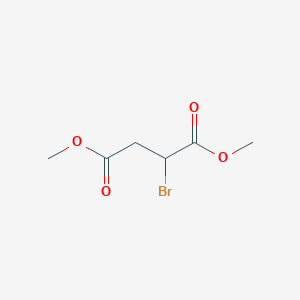
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide](/img/structure/B8816369.png)